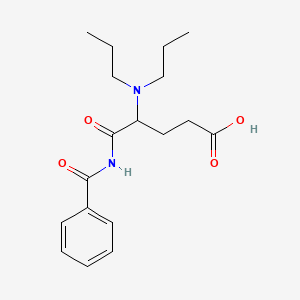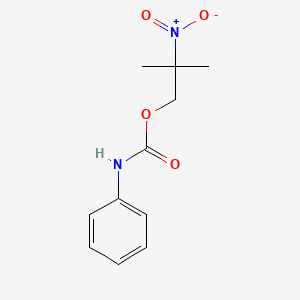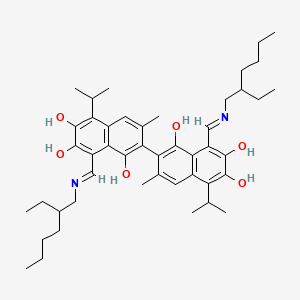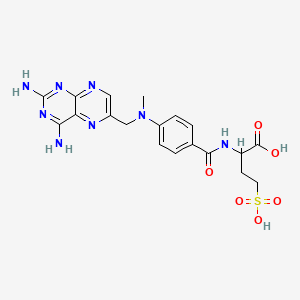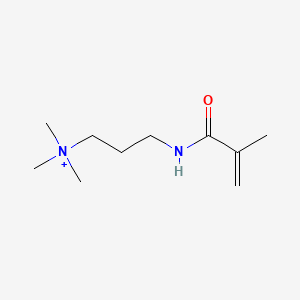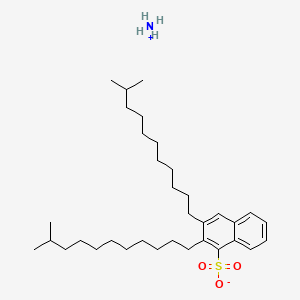
Naphthalenesulfonic acid, diisododecyl-, ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalenesulfonic acid, diisododecyl-, ammonium salt is a chemical compound that belongs to the class of organic sulfonic acids. It is characterized by the presence of a naphthalene ring substituted with sulfonic acid groups and diisododecyl groups, with ammonium as the counterion. This compound is known for its surfactant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, diisododecyl-, ammonium salt typically involves the sulfonation of naphthalene followed by the introduction of diisododecyl groups. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agents. The resulting sulfonic acid derivative is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where naphthalene is sulfonated under controlled conditions. The diisododecyl groups are introduced through alkylation reactions, and the final product is obtained by neutralizing the sulfonated intermediate with ammonium hydroxide. The process is optimized for high yield and purity.
化学反应分析
Types of Reactions
Naphthalenesulfonic acid, diisododecyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced naphthalene compounds, and various substituted naphthalene derivatives.
科学研究应用
Naphthalenesulfonic acid, diisododecyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the study of biological membranes and as a dispersing agent for biological samples.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
作用机制
The mechanism of action of naphthalenesulfonic acid, diisododecyl-, ammonium salt is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of substances. It interacts with molecular targets such as biological membranes, enhancing the solubility and stability of various compounds.
相似化合物的比较
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another sulfonic acid derivative of naphthalene, used in similar applications.
2,6-Naphthalenedisulfonic acid: Known for its use in the synthesis of dyes and pigments.
Armstrong’s acid (naphthalene-1,5-disulfonic acid): Used in the production of fluorescent compounds and as a reagent in organic synthesis.
Uniqueness
Naphthalenesulfonic acid, diisododecyl-, ammonium salt is unique due to the presence of diisododecyl groups, which enhance its surfactant properties and make it particularly effective in industrial applications. Its ability to reduce surface tension and improve the solubility of various compounds sets it apart from other similar compounds.
属性
CAS 编号 |
63701-23-5 |
|---|---|
分子式 |
C34H59NO3S |
分子量 |
561.9 g/mol |
IUPAC 名称 |
azanium;2,3-bis(10-methylundecyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H56O3S.H3N/c1-28(2)21-15-11-7-5-9-13-17-23-30-27-31-24-19-20-26-33(31)34(38(35,36)37)32(30)25-18-14-10-6-8-12-16-22-29(3)4;/h19-20,24,26-29H,5-18,21-23,25H2,1-4H3,(H,35,36,37);1H3 |
InChI 键 |
AKISBDVNSUUEIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


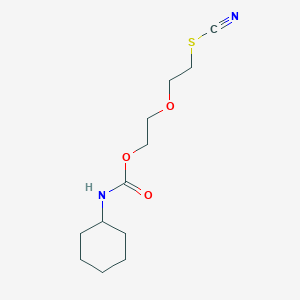
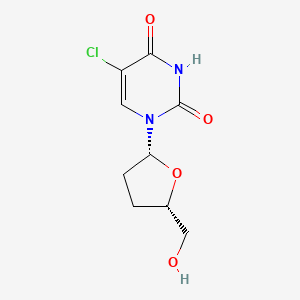

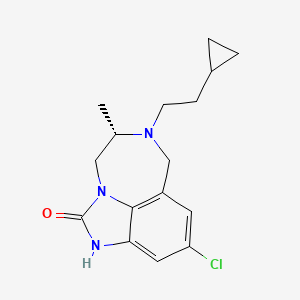
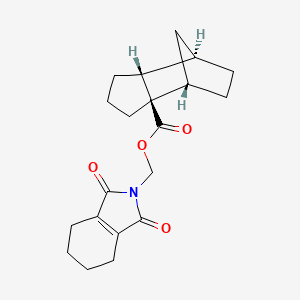
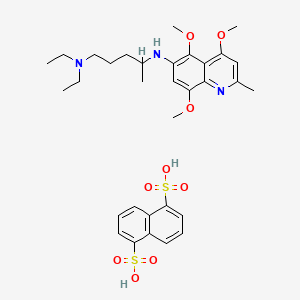
![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
